(3-Ethynylcyclobutyl)methanol
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Overview
Description
(3-Ethynylcyclobutyl)methanol is an organic compound with the molecular formula C₇H₁₀O. It is characterized by a cyclobutyl ring substituted with an ethynyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylcyclobutyl)methanol typically involves the following steps:
Cyclobutylation: The formation of the cyclobutyl ring can be achieved through cyclization reactions involving suitable precursors.
Methanol Addition: The final step involves the addition of a methanol group to the cyclobutyl ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-Ethynylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, including halogenation and alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(3-Ethynylcyclobutyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of (3-Ethynylcyclobutyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Cyclobutanol: Similar in structure but lacks the ethynyl group.
Ethynylcyclobutane: Similar in structure but lacks the methanol group.
Cyclobutylmethanol: Similar in structure but lacks the ethynyl group
Uniqueness: (3-Ethynylcyclobutyl)methanol is unique due to the presence of both the ethynyl and methanol groups on the cyclobutyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3-ethynylcyclobutyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-6-3-7(4-6)5-8/h1,6-8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMUVIBOZXXNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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